3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H15F3N4O2 and its molecular weight is 412.372. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research demonstrates the development of straightforward synthesis methods for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting significant variations in biopharmaceutical properties among the structural diversities of these compounds. These variations include a broad range in solubility, permeability coefficients, and predicted human in vivo intrinsic clearance values, indicating the potential for diverse therapeutic applications (Jatczak et al., 2014).
Biological Activities
The research on pyrido[2,3-d]pyrimidines extends to their biological activities, including urease inhibition. Synthesis and characterization of substituted pyrido[2,3-d]pyrimidines have demonstrated either no or moderate to significant urease inhibition activity, pointing to potential therapeutic applications in conditions where urease activity is a factor (Rauf et al., 2010).
Photophysical Properties and Applications
The design and synthesis of pyrimidine-phthalimide derivatives, based on the donor–π–acceptor (D–π–A) structure, have led to the development of atypical aggregation-induced emission (AIE) chromophores. These compounds exhibit solid-state fluorescence emission and positive solvatochromism. Their unique photophysical properties, including different HOMO–LUMO gaps and emission shifts, suggest their potential as colorimetric pH sensors and in logic gate applications (Han Yan et al., 2017).
Catalysis and Synthetic Applications
The copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via naphthoquinone difunctionalization reaction demonstrates the chemical versatility of pyrido[1,2-a]pyrimidines. This method showcases the compounds' roles in facilitating efficient synthetic pathways for complex heterocyclic structures, highlighting their significance in organic synthesis and potential pharmaceutical applications (Liu & Sun, 2012).
Mechanism of Action
Target of Action
The primary target of this compound is kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process known as phosphorylation. This is a key regulatory event in cells, affecting a variety of cellular processes including cell cycle, growth, and apoptosis.
Mode of Action
The compound interacts with its kinase targets by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to a decrease in the phosphorylation of downstream proteins, altering cellular signaling pathways.
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)15-6-3-5-14(11-15)12-27-17-8-4-10-26-18(17)19(29)28(20(27)30)13-16-7-1-2-9-25-16/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBNAOYMIYMWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.